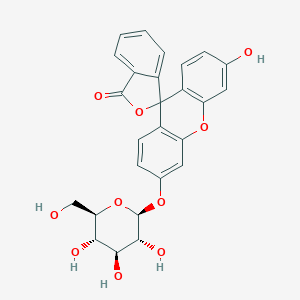

Fluorescein-beta-d-glucopyranoside

描述

Fluorescein-beta-d-glucopyranoside is a highly sensitive fluorogenic substrate for beta-glucosidase enzymes. This compound is nonfluorescent until it undergoes enzymatic hydrolysis, resulting in the release of fluorescein, a highly fluorescent dye. This property makes it an invaluable tool in various biochemical assays, particularly for detecting beta-glucosidase activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fluorescein-beta-d-glucopyranoside typically involves the glycosylation of fluorescein with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions: Fluorescein-beta-d-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing fluorescein and glucose .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-glucosidase under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by measuring the increase in fluorescence or absorbance .

Major Products: The major products of the hydrolysis reaction are fluorescein and glucose. Fluorescein is highly fluorescent and can be detected using fluorescence spectroscopy, while glucose can be quantified using various biochemical assays .

科学研究应用

Fluorescein-beta-d-glucopyranoside has a wide range of applications in scientific research:

作用机制

The mechanism of action of fluorescein-beta-d-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the beta-glycosidic bond, releasing fluorescein and glucose. The released fluorescein exhibits strong fluorescence, which can be measured to quantify enzyme activity .

相似化合物的比较

Fluorescein di-beta-d-galactopyranoside: Another fluorogenic substrate used to detect beta-galactosidase activity.

4-Methylumbelliferyl beta-d-glucopyranoside: A substrate for beta-glucosidase that releases the fluorescent dye 4-methylumbelliferone upon hydrolysis.

Uniqueness: Fluorescein-beta-d-glucopyranoside is unique due to its high sensitivity and specificity for beta-glucosidase. Its ability to release highly fluorescent fluorescein upon hydrolysis makes it a preferred choice for various biochemical assays .

生物活性

Fluorescein-beta-D-glucopyranoside (FDGlu) is a fluorescent compound widely utilized in biochemical assays, particularly in the study of glycosidases. This article explores its biological activity, mechanisms of action, and applications in various research fields, supported by data tables and relevant case studies.

This compound is a non-fluorescent substrate that becomes fluorescent upon hydrolysis by beta-glucosidase. The hydrolysis process occurs in two steps:

- First Hydrolysis : FDGlu is converted into fluorescein monoglucoside.

- Second Hydrolysis : This intermediate is further hydrolyzed to yield highly fluorescent fluorescein.

This sequential hydrolysis allows for the monitoring of enzyme activity through fluorescence emission, making FDGlu an excellent tool for studying beta-glucosidases in various biological contexts .

1. Detection of Enzyme Activity

FDGlu serves as a sensitive substrate for detecting beta-glucosidase activity in different organisms, including bacteria and animal cells. For instance, studies have shown that FDGlu can be effectively used to measure enzyme activity via flow cytometry, providing a quantitative assessment of beta-galactosidase in gram-negative bacteria .

2. Cell Permeability Studies

FDGlu's ability to penetrate viable cells enables researchers to study intracellular enzyme activities. This property has been exploited in various assays to understand cellular processes better and assess the viability of cells based on enzymatic activity .

Case Study: Beta-Glucosidase Activity in Yeast

A study highlighted the use of FDGlu for assessing beta-glucosidase activity in yeast cells. The results indicated that FDGlu could enter viable yeast cells, allowing for effective measurement of enzymatic activity without requiring cell permeabilization. In contrast, other derivatives like C12-FDG showed poor penetration, emphasizing the utility of FDGlu in live-cell assays .

Table 1: Comparison of Substrates for Beta-Glucosidase Detection

| Substrate | Cell Type | Sensitivity | Penetration Ability | Fluorescence Yield |

|---|---|---|---|---|

| This compound (FDGlu) | Gram-negative bacteria | High | Excellent | High |

| C12-FDG | Animal cells | Moderate | Poor | Moderate |

| Fluorescein-di-beta-D-galactopyranoside (FDG) | Yeast | High | Requires permeabilization | High |

Mechanisms Influencing Biological Activity

The biological activity of FDGlu is influenced by several factors:

- pH Levels : The fluorescence yield can vary significantly with pH changes. Optimal conditions are typically alkaline, where the hydrolysis reaction is more favorable.

- Enzyme Concentration : The rate of fluorescence increase correlates with the concentration of beta-glucosidase present, making it a reliable indicator for enzymatic assays .

属性

IUPAC Name |

3'-hydroxy-6'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21-,22+,23-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPYQLPZPLBOLF-DRORJZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。